molecular formula C12H15NO2 B2823444 (2E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one CAS No. 195813-59-3

(2E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2823444
CAS No.: 195813-59-3
M. Wt: 205.257
InChI Key: WKNJWYUQADHZSM-CMDGGOBGSA-N
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Description

(2E)-3-(Dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one is a high-purity chemical reagent designed for research and development applications. This compound belongs to the class of chalcone derivatives, which are characterized by an α,β-unsaturated ketone structure and are widely recognized as valuable precursors in organic synthesis and medicinal chemistry research . In research settings, chalcone derivatives similar to this compound have demonstrated significant potential due to their diverse biological activities. Studies have investigated related structures for their antiproliferative activity against various human cancer cell lines, including breast, colon, and lung cancers . Furthermore, chalcone-based molecules are of interest in neurological research, with some derivatives being investigated as inhibitors of monoamine oxidases (MAOs)—enzymes like MAO-A and MAO-B that are important targets for antidepressants and anti-Parkinson's agents, respectively . The structural features of this compound, including the dimethylamino electron-donating group and the methoxyphenyl ring, make it a versatile intermediate for synthesizing more complex heterocyclic compounds and drug candidates . The mechanism of action for chalcones and their derivatives often involves interactions with biological targets through their conjugated system, which can be analyzed computationally through methods like Density Functional Theory (DFT) to understand electronic properties and donor-acceptor interactions . This compound is provided for research purposes in pharmaceutical development, chemical biology, and organic synthesis. This product is labeled with the appropriate hazard statements and precautionary codes for safe handling. It is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-13(2)9-8-11(14)10-6-4-5-7-12(10)15-3/h4-9H,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNJWYUQADHZSM-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=CC=C1OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=CC=C1OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-methoxybenzaldehyde and N,N-dimethylaminoacetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted chalcones with different functional groups.

Scientific Research Applications

(2E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in medicinal chemistry.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the p53 pathway. The compound’s antimicrobial activity may result from its interaction with bacterial cell membranes, leading to cell lysis.

Comparison with Similar Compounds

Antimicrobial Activity :

  • (E)-3-(4-(Dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (): Exhibits antibacterial activity against E. coli and S. aureus (MIC = 0.07 µg/mL). The hydroxyl and dimethylamino groups enhance membrane penetration and efflux pump inhibition.
  • (2E)-1-(5-Chlorothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one (): Shows antifungal activity against Trichophyton rubrum (MIC = 0.07 µg/mL). The thiophene and chloro substituents improve lipophilicity and target binding.

Anticancer Activity :

  • (2E)-1-{3-[(7-Chloroquinolin-4-yl)amino]phenyl}-3-[4-(dimethylamino)phenyl]prop-2-en-1-one (): Demonstrates potent anticancer activity (91% yield, 169–171°C melting point). The chloroquinoline moiety enhances DNA intercalation and topoisomerase inhibition.
  • Target Compound: Lacks the quinoline unit, suggesting reduced DNA-targeting efficacy but possible activity via alternative pathways (e.g., kinase inhibition) .

Electronic and Material Properties

  • Nonlinear Optical (NLO) Response: (E)-3-(Anthracen-9-yl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one (): Exhibits enhanced NLO due to anthracene’s extended conjugation. The charge transfer state (CTS) dominates excited-state dynamics. Target Compound: The 2-methoxy group may disrupt planarity compared to para-substituted analogs, reducing NLO efficiency. However, its electron-donating groups still promote intramolecular charge transfer .
  • Solid-State Emission: ’s thiophene derivative shows emission at 450–500 nm, attributed to rigidification and reduced non-radiative decay.

Key Research Findings and Trends

  • Substituent Position: Para-substituted dimethylamino groups (e.g., 4-MeO in 5w, ) generally improve thermal stability and bioactivity compared to ortho-substitution (e.g., 2-MeO in the target compound) due to reduced steric effects .
  • Biological Potency: Electron-withdrawing groups (e.g., Cl, NO₂) enhance antimicrobial activity, while electron-donating groups (e.g., OMe, NMe₂) improve solubility and charge transfer .

Biological Activity

(2E)-3-(Dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula C12H15NO2C_{12}H_{15}NO_2 and a molecular weight of approximately 205.26 g/mol, exhibits properties that are relevant in the fields of oncology, anti-inflammatory research, and antimicrobial studies.

PropertyValue
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.26 g/mol
CAS Number 195813-59-3
Melting Point 59°C to 63°C

Biological Activity Overview

The biological activity of this compound is primarily characterized by its antiproliferative effects against various cancer cell lines, as well as potential applications in treating inflammatory conditions and infections.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines. For instance, it was found to have an IC50 value of approximately 30 nM against HT29 colon cancer cells, indicating high potency in inhibiting cell growth. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for cancer treatment strategies.

Table: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (nM)
HeLa38
A54943
HT2930
MDA-MB-231430

The mechanism through which this compound exerts its biological effects has been investigated in various studies. The compound is believed to activate pathways that lead to apoptosis, including the upregulation of cyclin B and downregulation of cdc2 phosphorylation, which are crucial for mitotic progression.

Case Study: Cell Cycle Arrest

In a study involving HeLa cells treated with varying concentrations of the compound, a significant increase in G2/M phase arrest was observed at concentrations as low as 25 nM. This suggests that the compound effectively disrupts normal cell cycle progression, leading to increased cell death in cancerous cells.

Anti-inflammatory and Antimicrobial Properties

Beyond its anticancer properties, this compound has also shown promise as an anti-inflammatory agent. In vitro assays indicate that it can inhibit pro-inflammatory cytokine production, which may be beneficial in treating conditions like arthritis and other inflammatory diseases.

Additionally, preliminary antimicrobial studies suggest efficacy against certain bacterial strains, although further research is needed to elucidate its full spectrum of activity.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structure of (2E)-3-(dimethylamino)-1-(2-methoxyphenyl)prop-2-en-1-one?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for assigning protons and carbons in the aromatic and enone regions. Infrared (IR) spectroscopy can confirm carbonyl (C=O) stretching vibrations (~1650–1700 cm⁻¹) and methoxy group signals. High-resolution mass spectrometry (HRMS) provides molecular weight validation. For stereochemical confirmation, NOESY or ROESY NMR experiments can distinguish the (2E)-configuration .

Q. What synthetic routes are reported for this compound?

  • Answer : Common methods include Claisen-Schmidt condensation between 2-methoxyacetophenone and dimethylaminoacetaldehyde under basic conditions (e.g., NaOH/ethanol). Microwave-assisted synthesis may improve yield and reduce reaction time. Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. How can computational chemistry aid in predicting the electronic properties of this compound?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize molecular geometry, predict frontier molecular orbitals (HOMO-LUMO gaps), and map electrostatic potential surfaces. These insights guide hypotheses about reactivity and binding interactions with biological targets .

Advanced Research Questions

Q. How does the (2E)-configuration influence the compound’s biological activity compared to its (2Z)-isomer?

  • Answer : The (2E)-isomer’s planar geometry enhances π-π stacking with aromatic residues in enzyme active sites. Comparative studies using molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., kinase inhibition) can quantify stereospecific effects. Crystallographic data (e.g., bond angles and dihedral angles) from related compounds suggest conformational rigidity critical for activity .

Q. What crystallographic parameters are essential for analyzing molecular packing and stability?

  • Answer : Unit cell dimensions (a, b, c, β) and space group symmetry (e.g., monoclinic P21/c) determine packing efficiency. Hydrogen-bonding networks and van der Waals interactions (derived from Cambridge Structural Database analyses) correlate with thermal stability (DSC/TGA data). For example, β angles >90° in similar compounds indicate non-coplanar packing, reducing crystal symmetry .

Q. How can contradictory data on the compound’s antimicrobial efficacy be resolved?

  • Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, bacterial strains). Standardized protocols (CLSI guidelines) and dose-response curves (IC₅₀ calculations) are recommended. Synchrotron-based microspectroscopy can localize the compound’s interaction with bacterial membranes, while SAR studies on methoxy/dimethylamino substituents may clarify structure-activity trends .

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Answer : Introduce substituents via nucleophilic aromatic substitution (e.g., halogenation at the phenyl ring) or reductive amination of the dimethylamino group. Parallel synthesis using robotic liquid handlers improves throughput. LC-MS/MS monitors reaction progress, and QSAR models prioritize derivatives with predicted LogP <3.5 for bioavailability .

Q. How does solvent polarity affect the compound’s UV-Vis absorption profile?

  • Answer : Solvatochromic shifts arise from dipole-dipole interactions between the enone system and solvents. In polar solvents (e.g., DMSO), a bathochromic shift occurs due to stabilization of the excited state. Time-dependent DFT (TD-DFT) simulations correlate λmax values with solvent dielectric constants, aiding photostability assessments .

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